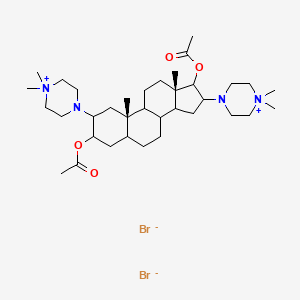

4,4\'-((2beta,3alpha,5alpha,16beta,17beta)-3,17-Bis(acetyloxy)androstane-2,16-diyl)bis(1,1-dimethyl-piperazinium) dibromide

Beschreibung

Pipecuronium bromide is a bisquaternary aminosteroid muscle relaxant. It is primarily used as a nondepolarizing neuromuscular blocking agent during anesthesia and surgical procedures. This compound works by blocking nicotinic acetylcholine receptors at the neuromuscular junction, leading to muscle relaxation. It is known for its potency and long duration of action, making it a valuable agent in clinical settings .

Eigenschaften

Molekularformel |

C35H62Br2N4O4 |

|---|---|

Molekulargewicht |

762.7 g/mol |

IUPAC-Name |

[(10S,13S)-17-acetyloxy-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide |

InChI |

InChI=1S/C35H62N4O4.2BrH/c1-24(40)42-32-21-26-9-10-27-28(35(26,4)23-31(32)37-15-19-39(7,8)20-16-37)11-12-34(3)29(27)22-30(33(34)43-25(2)41)36-13-17-38(5,6)18-14-36;;/h26-33H,9-23H2,1-8H3;2*1H/q+2;;/p-2/t26?,27?,28?,29?,30?,31?,32?,33?,34-,35-;;/m0../s1 |

InChI-Schlüssel |

TXWBOBJCRVVBJF-CWHJHCGXSA-L |

Isomerische SMILES |

CC(=O)OC1CC2CCC3C([C@]2(CC1N4CC[N+](CC4)(C)C)C)CC[C@]5(C3CC(C5OC(=O)C)N6CC[N+](CC6)(C)C)C.[Br-].[Br-] |

Kanonische SMILES |

CC(=O)OC1CC2CCC3C(C2(CC1N4CC[N+](CC4)(C)C)C)CCC5(C3CC(C5OC(=O)C)N6CC[N+](CC6)(C)C)C.[Br-].[Br-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of pipecuronium bromide involves multiple steps, starting from the steroidal nucleus. The key steps include the introduction of piperazine moieties and subsequent quaternization to form the bisquaternary structure. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of pipecuronium bromide follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure consistency and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality .

Analyse Chemischer Reaktionen

Types of Reactions: Pipecuronium bromide undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different pharmacological properties.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Substitution: Substitution reactions can occur at the piperazine moieties, leading to the formation of different analogs.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various alkylating agents can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Wissenschaftliche Forschungsanwendungen

Pipecuronium bromide has several scientific research applications:

Chemistry: It is used as a model compound to study the structure-activity relationships of neuromuscular blocking agents.

Biology: Researchers use it to investigate the mechanisms of neuromuscular transmission and muscle relaxation.

Medicine: It is widely used in clinical research to evaluate its efficacy and safety in various surgical procedures.

Industry: The compound is used in the development of new muscle relaxants and related pharmaceuticals

Wirkmechanismus

Pipecuronium bromide exerts its effects by competitively binding to nicotinic acetylcholine receptors on the post-synaptic membrane of the neuromuscular junction. This prevents acetylcholine from activating these receptors, leading to muscle relaxation. The compound also acts as an antagonist of M2 and M3 muscarinic receptors, contributing to its overall pharmacological profile .

Vergleich Mit ähnlichen Verbindungen

- Pancuronium bromide

- Rocuronium bromide

- Atracurium besilate

- Vecuronium bromide

Comparison: Pipecuronium bromide is unique due to its high potency and long duration of action compared to other neuromuscular blocking agents. While pancuronium bromide and rocuronium bromide are also potent, they have different pharmacokinetic profiles and durations of action. Atracurium besilate and vecuronium bromide are known for their intermediate duration of action and are often used in different clinical scenarios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.